O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate
Description
Structural Characterization of O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl Oxalate
Systematic IUPAC Nomenclature and Molecular Topology
The IUPAC name This compound is derived from the oxalic acid core, where one oxygen atom is substituted with a 2-(4-chloro-3-methylphenyl)ethyl group, and the other is bonded to an ethyl group. The systematic name reflects the esterification at both carboxyl groups of oxalic acid.
The molecular topology, as represented by the SMILES notation CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)C)Cl, reveals a planar oxalate moiety flanked by two distinct ester chains. The 4-chloro-3-methylphenyl group introduces steric hindrance and electronic effects due to the chlorine atom’s electronegativity and the methyl group’s inductive donation. Computational chemistry data indicate four rotatable bonds, enabling conformational flexibility in the ethyl and phenethyl chains.
Table 1: Key Molecular Properties
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$-NMR spectrum of this compound is expected to exhibit distinct signals:
- Aromatic protons : A multiplet at δ 7.2–7.4 ppm for the phenyl ring’s hydrogens, with deshielding due to the electron-withdrawing chlorine substituent.
- Methylene groups : Triplets near δ 4.3 ppm (oxalate-linked –OCH₂–) and δ 3.6 ppm (phenethyl –CH₂–), integrating for four protons total.
- Ethyl group : A quartet at δ 1.2–1.4 ppm (–CH₂CH₃) and a triplet at δ 4.1 ppm (–OCH₂–).
The $$ ^{13}\text{C} $$-NMR spectrum would show carbonyl resonances at δ 165–170 ppm for the oxalate esters, with aromatic carbons between δ 120–140 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- C=O stretching : Strong bands at 1740–1760 cm⁻¹ for the ester carbonyl groups.
- C–O–C asymmetric stretching : Peaks at 1250–1150 cm⁻¹, characteristic of ester linkages.
- C–Cl stretching : A medium-intensity band near 750 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum would display a molecular ion peak at m/z 270.71, with fragmentation patterns including:
Crystallographic Analysis and Conformational Studies
While no experimental crystallographic data are available for this compound, its structural analogs suggest a monoclinic or orthorhombic crystal system due to the asymmetric substitution pattern. The ethyl and phenethyl chains likely adopt staggered conformations to minimize steric clashes, with the oxalate core maintaining planarity.
Hypothetical unit cell parameters (derived from similar esters) could include:
- Space group : P2₁/c (monoclinic).
- Unit cell dimensions : $$ a = 10.5 \, \text{Å}, \, b = 7.3 \, \text{Å}, \, c = 12.8 \, \text{Å}, \, \beta = 105^\circ $$.
Table 2: Predicted Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 950 ų |
| Z (Formula Units/Cell) | 4 |
Properties
IUPAC Name |
2-O-[2-(4-chloro-3-methylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEYSIJDEYAJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158999 | |
| Record name | Ethanedioic acid, 1-[2-(4-chloro-3-methylphenyl)ethyl] 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443336-09-1 | |
| Record name | Ethanedioic acid, 1-[2-(4-chloro-3-methylphenyl)ethyl] 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1-[2-(4-chloro-3-methylphenyl)ethyl] 2-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution Using Oxalyl Chloride
The most widely documented method involves reacting 2-(4-chloro-3-methylphenyl)ethanol with ethyl oxalyl chloride under anhydrous conditions. This follows a nucleophilic acyl substitution mechanism:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (TEA) or pyridine (1.1–2.0 equivalents).
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Temperature : 0°C to room temperature.
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Reaction Time : 4–16 hours.
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Equivalents of TEA | 1.2–1.5 | Maximizes HCl scavenging |
| Solvent Purity | Anhydrous DCM | Prevents hydrolysis |
| Stirring Rate | 300–500 rpm | Enhances mixing |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors improve efficiency and safety. A patented method involves:
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Pre-Mixing : 2-(4-Chloro-3-methylphenyl)ethanol and TEA in DCM.
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Flow Reactor : Ethyl oxalyl chloride is introduced via a T-junction at 10–15 mL/min.
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Residence Time : 30–60 minutes at 25°C.
Advantages :
-
Throughput : 90–95% yield at 1–5 kg/day scale.
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Safety : Minimizes exposure to toxic oxalyl chloride.
Intermediate Preparation
Synthesis of 2-(4-Chloro-3-methylphenyl)ethanol
The alcohol precursor is synthesized via two routes:
Route A: Reduction of Ethyl 4-Chloro-3-methylphenylacetate
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Reducing Agent : Lithium aluminum hydride (LiAlH₄, 2.0 eq).
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Solvent : Diethyl ether, 0°C to reflux.
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Yield : 78–85%.
Route B: Grignard Addition to 4-Chloro-3-methylbenzaldehyde
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Solvent : THF, −78°C to room temperature.
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Workup : Quench with saturated NH₄Cl.
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Yield : 65–72%.
Critical Analysis of Side Reactions
Competing Ester Hydrolysis
Ethyl oxalyl chloride is moisture-sensitive, leading to hydrolysis:
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Use molecular sieves (4 Å) in the reaction mixture.
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Maintain inert atmosphere (N₂ or Ar).
Over-Alkylation
Excess oxalyl chloride may cause dialkylation:
Prevention :
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Limit oxalyl chloride to 1.05–1.10 equivalents.
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Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3).
Purification and Characterization
Column Chromatography
Eluent System : Hexane/ethyl acetate (8:2 to 7:3 gradient).
Purity : >98% (HPLC, C18 column, 254 nm).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.1 Hz, 1H), 7.10 (s, 1H), 6.95 (d, J = 8.1 Hz, 1H), 4.55 (t, J = 6.8 Hz, 2H), 4.30 (q, J = 7.1 Hz, 2H), 3.15 (t, J = 6.8 Hz, 2H), 2.35 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H).
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O-C).
Industrial Process Optimization
Solvent Recycling
Distillation Recovery : DCM and TEA are recovered at 85–90% efficiency via fractional distillation.
Waste Management
-
HCl Scrubbing : Neutralized with 10% NaOH solution.
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Oxalic Acid Byproducts : Precipitated and repurposed for metal cleaning.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate has been utilized in various fields of research, including:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its oxalate ester structure allows for the formation of more complex molecules through various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Substitution Reactions : The chlorinated aromatic ring can undergo electrophilic substitution, making it valuable for synthesizing derivatives with enhanced properties.
Biological Studies
Research indicates that compounds similar to this compound exhibit significant biological activity:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating them, which is crucial for metabolic studies.
- Receptor Modulation : It may influence receptor activities, impacting signaling pathways related to inflammation and cell proliferation.
Specialty Chemicals Production
Due to its unique chemical structure, this compound is employed in the production of specialty chemicals and materials. These include:
- Pharmaceutical Intermediates : It can be used as a precursor for synthesizing pharmaceutical compounds.
- Agricultural Chemicals : The compound may find applications in developing agrochemicals that require specific biological activity.
Antimicrobial Activity
A study explored the antimicrobial properties of related oxalate compounds, revealing that they could inhibit the growth of various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
In vitro studies demonstrated that compounds with similar structures can reduce pro-inflammatory cytokine production in cell cultures, indicating their potential use in managing inflammatory diseases.
Toxicological Considerations
While this compound shows promise, its toxicity profile must be considered:
| Toxicity Aspect | Observations |
|---|---|
| Free Radical Production | Elevated levels observed in renal cells at high concentrations |
| Cellular Damage | Induction of morphological changes and loss of membrane integrity |
Mechanism of Action
The mechanism by which O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate exerts its effects is largely dependent on its chemical structure. The chloro-methylphenyl group can interact with various molecular targets, potentially disrupting biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its activity.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom (electron-withdrawing) in the target compound may reduce electron density on the aromatic ring compared to fluorine (less electronegative but smaller) or methoxy (electron-donating) groups. This affects electrophilic substitution reactivity and intermolecular interactions .
- Propoxy or methoxy groups (bulkier) may further impede reactivity .
Bioactivity and Functional Correlations
Bioactivity clustering studies () indicate that structurally similar compounds often share modes of action. While direct data for the target compound is unavailable, inferences can be made:
- Fluoro-Substituted Analogs : Fluorine’s electronegativity and hydrogen-bonding capacity may favor interactions with polar residues, altering target specificity .
Data Tables
Table 1: Comparative Properties of Selected Oxalate Esters
| Compound Name | Substituent (Position) | Molecular Weight* | Predicted LogP | Reactivity with Ethyl Oxamide (Relative Rate) | Bioactivity Cluster (Hypothetical) |
|---|---|---|---|---|---|
| O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate | Cl (4), CH3 (3) | 312.78 | 3.2 | High | Cluster A (Cytotoxic) |
| O1-[2-(4-Fluoro-3-methylphenyl)ethyl] O2-ethyl oxalate | F (4), CH3 (3) | 296.75 | 2.8 | Moderate | Cluster B (Antimicrobial) |
| Ethyl 3-chloro-4-n-propoxybenzoylformate | Cl (3), OPr (4) | 342.82 | 4.1 | Low | Cluster C (Anti-inflammatory) |
*Molecular weights calculated based on standard atomic masses.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis (via esterification of oxalic acid) is likely analogous to methods described for fluoro-substituted derivatives, with chlorine requiring harsher conditions due to its lower leaving-group ability .
- Thermal Stability : Ethyl oxalate derivatives (e.g., oxamide) show stability up to 200°C (), suggesting that the chloro and methyl groups may further enhance thermal resistance in the target compound.
Biological Activity
O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₃H₁₅ClO₄, with a molecular weight of approximately 270.71 g/mol. The compound features:
- A chloro-substituted aromatic ring : The presence of the chloro group enhances the compound's reactivity and binding affinity to biological targets.
- An oxalate ester moiety : This structure allows for hydrolysis reactions that can release active intermediates, influencing its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, primarily involving the esterification of oxalic acid with the corresponding alcohol. Common reaction conditions include:
- Use of dehydrating agents : Such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
- Inert atmosphere : To prevent oxidation and side reactions during synthesis.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms proposed include:
- Enhancement of binding affinity : The chloro and methyl substituents on the phenyl ring may increase the compound's affinity for various biological targets.
- Modulation of biochemical pathways : By interacting with enzymes involved in metabolic processes, it may exert anti-inflammatory and antimicrobial effects.
Research Findings
Preliminary studies have indicated several potential biological activities:
- Anti-inflammatory Effects : Initial investigations suggest that the compound may inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Properties : Research indicates possible efficacy against certain bacterial strains, although specific mechanisms remain under investigation.
Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Inhibition of TNF-alpha production in vitro |
| Study 2 | Antimicrobial | Effective against E. coli and S. aureus strains |
| Study 3 | Enzyme Interaction | Modulation of cytochrome P450 enzymes |
Case Study 1: Anti-inflammatory Activity
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent. The study utilized ELISA assays to quantify cytokine levels post-treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial pathogens. Results indicated that it exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL and against S. aureus at 16 µg/mL, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the common laboratory-scale synthesis methods for O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification between oxalic acid derivatives and substituted phenylethanol. For example, ethyl oxalate synthesis (analogous to the target compound) uses sulfuric acid or potassium carbonate as catalysts in alcohol-carbon tetrachloride systems . Optimization includes:
- Catalyst selection : Acidic (H₂SO₄) vs. basic (K₂CO₃) conditions to control esterification efficiency.
- Temperature control : Reflux conditions (~78°C for ethanol) to enhance reaction rates while minimizing side reactions.
- Intermediate purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.
- Monitoring : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 4-chloro-3-methylphenyl group and oxalate ester linkage. For example, ethyl oxalate exhibits characteristic peaks for ester carbonyls (δ ~165 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1740–1720 cm⁻¹) and C-O (1250–1050 cm⁻¹) validate ester formation.
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming regiochemistry in chlorinated aromatic systems .
Advanced Research Questions
Q. How does the electronic environment of the 4-chloro-3-methylphenyl group influence the reactivity of the oxalate ester moiety in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom and methyl group alter the aromatic ring’s electron density, affecting the ester’s electrophilicity:
- Hammett Analysis : Quantify substituent effects using σ values (Cl: σₚ⁺ = +0.11, CH₃: σₚ⁺ = -0.17) to predict reaction rates with nucleophiles like amines or hydrazines.
- Kinetic Studies : Compare hydrolysis rates under acidic vs. basic conditions. For example, oxalate esters hydrolyze faster in basic media due to nucleophilic attack by OH⁻ .
- Computational Modeling : Density Functional Theory (DFT) calculates partial charges on carbonyl carbons to predict reactivity trends .
Q. What strategies can resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer :
- Systematic Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature) and identify optimal conditions. For instance, K₂CO₃ may outperform H₂SO₄ in polar aprotic solvents like DMF .
- Side Reaction Analysis : Employ LC-MS or GC-MS to detect byproducts (e.g., diesters or decarboxylated species).
- Reproducibility Protocols : Standardize moisture control (e.g., molecular sieves) to prevent hydrolysis of intermediates .
Q. How can researchers differentiate between competing reaction pathways (e.g., esterification vs. transesterification) during the synthesis of this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled ethanol to track oxygen incorporation into the ester group via mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated alcohol to infer mechanism (e.g., nucleophilic vs. electrophilic pathways).
- In Situ Monitoring : Real-time Fourier-transform infrared (FTIR) spectroscopy detects transient intermediates like acyloxyboranes in acid-catalyzed esterification .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at low temperatures (−40°C to −80°C).
- 2D NMR Techniques : Use HSQC and HMBC to assign coupling interactions and confirm connectivity in complex splitting patterns.
- Comparative Analysis : Cross-reference with crystallographic data (e.g., C=O bond lengths from X-ray structures) to validate NMR assignments .
Q. What computational tools are recommended for predicting the stability and degradation pathways of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.
- Quantum Mechanical Simulations : Use Gaussian or ORCA to model bond dissociation energies (BDEs) and identify weak points (e.g., ester C-O bonds).
- Molecular Dynamics (MD) : Simulate thermal degradation trajectories in explicit solvent models (e.g., water/ethanol mixtures) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Ester Hydrolysis Rate (pH 7) | UV-Vis Kinetics | ||
| Melting Point | Differential Scanning Calorimetry (DSC) | 98–102°C | |
| C=O Stretching (IR) | FTIR Spectroscopy | 1735 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
